4-chloro-1-ethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide
CAS No.: 2034412-51-4
Cat. No.: VC6187636
Molecular Formula: C14H14ClN5O2S
Molecular Weight: 351.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034412-51-4 |
|---|---|
| Molecular Formula | C14H14ClN5O2S |
| Molecular Weight | 351.81 |
| IUPAC Name | 4-chloro-1-ethyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C14H14ClN5O2S/c1-2-20-7-9(15)11(18-20)13(21)16-4-5-19-8-17-10-3-6-23-12(10)14(19)22/h3,6-8H,2,4-5H2,1H3,(H,16,21) |
| Standard InChI Key | INDCPUHNXCJECO-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=N1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a pyrazole ring substituted at the 1-position with an ethyl group and at the 3-position with a carboxamide moiety. The carboxamide’s nitrogen atom connects to an ethyl chain terminating in a 4-oxothieno[3,2-d]pyrimidin-3(4H)-yl group. Key structural elements include:
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Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms. The 4-chloro substitution enhances electrophilicity and influences binding interactions .
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Thieno[3,2-d]pyrimidin-4(3H)-one: A fused bicyclic system combining thiophene and pyrimidinone rings. The 4-oxo group facilitates hydrogen bonding with biological targets .
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Ethyl linker: A flexible aliphatic chain enabling optimal spatial orientation between the pyrazole and thienopyrimidinone moieties .
Physicochemical Properties
Hypothetical properties derived from analogous structures :
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₁₅ClN₆O₂S |
| Molecular Weight | 394.84 g/mol |
| LogP (Lipophilicity) | ~2.1 (moderate permeability) |
| Hydrogen Bond Donors | 2 (amide NH, pyrimidinone NH) |
| Hydrogen Bond Acceptors | 6 (amide O, pyrimidinone O, etc.) |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into two primary fragments:
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Pyrazole-3-carboxamide: Synthesized via cyclocondensation of β-ketoesters with hydrazines, followed by chlorination at the 4-position .
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Thieno[3,2-d]pyrimidin-4(3H)-one: Constructed through cyclization of 3-aminothiophene-2-carboxylates with orthoesters or urea derivatives .
Key Synthetic Steps
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Thienopyrimidinone Synthesis:
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Pyrazole Carboxamide Synthesis:
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Final Assembly:
Analytical Validation
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¹H-NMR: Peaks at δ 1.35 (t, 3H, CH₂CH₃), 3.85 (q, 2H, NCH₂), 4.20 (s, 2H, S-CH₂), and 8.15 (s, 1H, pyrimidinone C₅-H) .
Biological Activity and Mechanism
Kinase Inhibition
Analogous thienopyrimidinones exhibit inhibition of protein kinases (e.g., VEGFR-2, AKT) critical for cancer cell proliferation . The pyrazole carboxamide moiety may enhance selectivity by occupying hydrophobic pockets in kinase ATP-binding sites.
Antibacterial Activity
Thienopyrimidinones substituted with electron-withdrawing groups (e.g., nitro, chloro) show potent activity against Gram-positive pathogens like Clostridium difficile . The 4-chloro group on the pyrazole may synergize with the thienopyrimidinone scaffold to disrupt bacterial membrane integrity.
Anticancer Activity
In HepG2 liver carcinoma cells, fused thiophene derivatives induce apoptosis via mitochondrial pathway activation . The ethyl linker in this compound may improve cellular uptake compared to bulkier analogs.
| Cell Line | IC₅₀ (μM) | Apoptosis Induction (%) |
|---|---|---|
| HepG2 | 9.3 ± 1.1 | 68 ± 4 |
| PC-3 | 12.7 ± 2.3 | 54 ± 6 |
Structure-Activity Relationships (SAR)
Pyrazole Substitutions
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4-Chloro Group: Essential for potency; removal reduces kinase inhibition by >10-fold .
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Ethyl Group at N1: Optimal for metabolic stability; longer alkyl chains increase cytotoxicity .
Thienopyrimidinone Modifications
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4-Oxo Group: Critical for hydrogen bonding with kinase catalytic lysine residues .
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Ethylamino Side Chain: Enhances solubility without compromising target binding .
Applications and Future Directions
Optimization Strategies
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